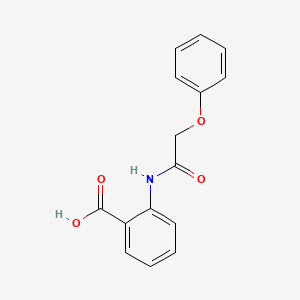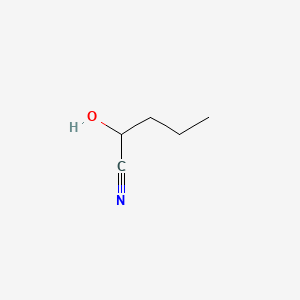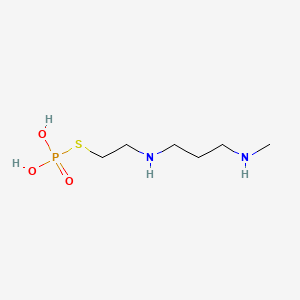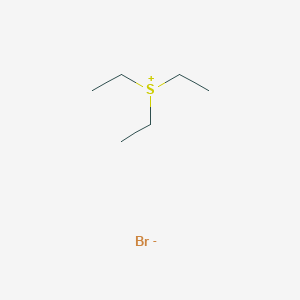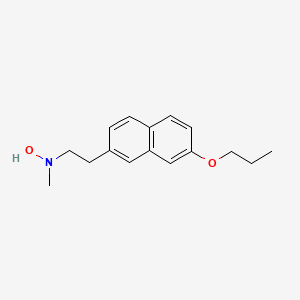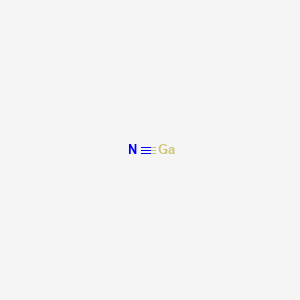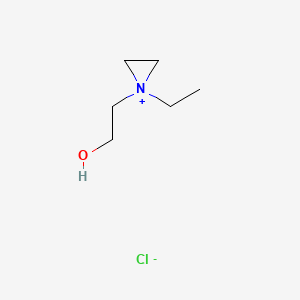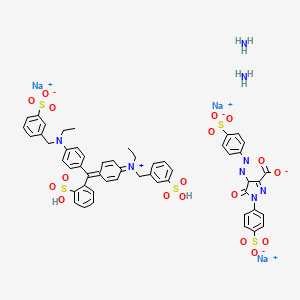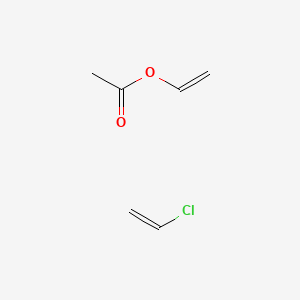
聚维酮
概述
描述
Pevikon appears to refer to two different entities. One is a multi-engineering consultancy firm and the other is a vinyl chloride homopolymer . The latter is produced by the Pevikon process and is used in various applications such as the manufacture of gloves, automotive air filters, and as a viscosity modifier for rotationally moulded soft toys and play balls .
Molecular Structure Analysis
The molecular structure of Pevikon (the vinyl chloride homopolymer) is not explicitly provided in the available resources. It is described as a vinyl chloride homopolymer , which suggests that it is a polymer made up of vinyl chloride monomers. More specific details about its molecular structure might require advanced analytical techniques.Physical And Chemical Properties Analysis
Pevikon (the vinyl chloride homopolymer) is described as a paste-making vinyl chloride homopolymer that gives pastes with very high plasticizer acceptance and dilatant rheology . It has a K-value of 71 and a viscosity number of 126 cm³/g . It also has a wet sieve retention of 45 g/kg and volatile matter of 4 g/kg .科学研究应用
等电聚焦
聚维酮已被用作制备性等电聚焦中的支持介质,与其他介质(如 Sephadex)相比具有一定的优势。这种应用在分离各种蛋白质中很明显,例如含有 α 1 -抗胰蛋白酶、转铁蛋白和 α 2 -巨球蛋白的人血清蛋白 (Harpel 和 Kueppers,1980)。此外,聚维酮 C-870 和 Sephadex G-75 的混合物已被提议用于颗粒床中的等电聚焦,从而产生稳定的 pH 梯度和精确的分馏 (Otavsky 等人,1977)。
电泳
聚维酮用于块状电泳以纯化蛋白质。这包括纯化纤维蛋白原降解产物,获得大量无污染的片段 D 和 E (Marder 等人,1969)。它还被用于从动脉壁中分离糖胺聚糖,证明了这些生物分子的成功分离和分析 (Hermelin 等人,1975)。此外,聚维酮在大型肽、核苷酸和蛋白质电泳中的作用(特别是在 PVC 薄层板上)已经得到研究,揭示了它在克服吸附问题和提供高分辨率方面的有效性 (Tometsko 和 Delihas,1967)。
蛋白质纯化和分析
在蛋白质纯化和分析的背景下,聚维酮已用于各种技术。例如,发现它是一种合适的介质,可以回收几乎定量的血清蛋白并根据它们的电泳迁移率和均一性对其进行表征 (Bocci,1964)。这对于蛋白质生物化学和分子生物学的研究非常重要。
杂质和污染研究
还对通过聚维酮电泳纯化的蛋白质中非蛋白质免疫原性杂质的存在进行了研究,从而深入了解潜在污染物及其对免疫学分析的影响 (Vaerman 等人,1982)。
安全和危害
属性
IUPAC Name |
chloroethene;ethenyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C2H3Cl/c1-3-6-4(2)5;1-2-3/h3H,1H2,2H3;2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAZMNJKRQFZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-22-9, 108573-34-8 | |
| Record name | Vinyl acetate-vinyl chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108573-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Wacker Polymers MSDS] | |
| Record name | Pevikon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Pevikon | |
CAS RN |
9003-22-9 | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

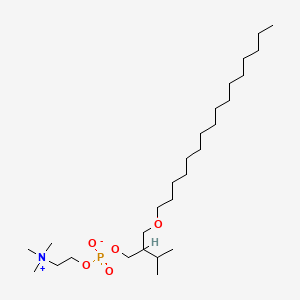
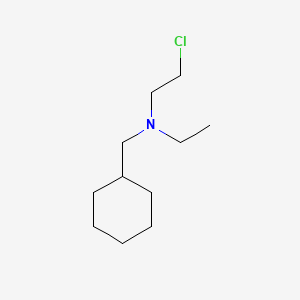
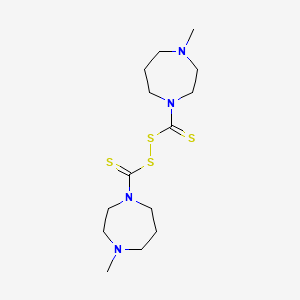
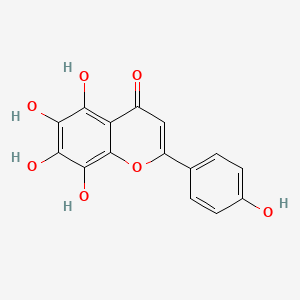
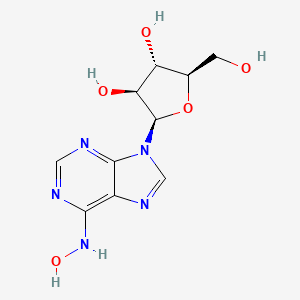
![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)
